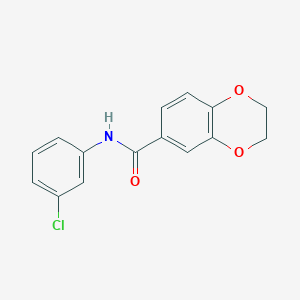![molecular formula C19H13N3O3S B251761 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide, commonly known as PBF-509, is a chemical compound that has been studied for its potential use in scientific research. PBF-509 is a small molecule inhibitor that targets a specific protein, which has been implicated in a variety of diseases and conditions.
Wirkmechanismus
PBF-509 is a small molecule inhibitor that targets a specific protein, which has been implicated in a variety of diseases and conditions. The protein targeted by PBF-509 is involved in a signaling pathway that regulates cell growth and survival. By inhibiting this protein, PBF-509 can disrupt the signaling pathway and potentially prevent the development and progression of certain diseases.
Biochemical and Physiological Effects:
PBF-509 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PBF-509 can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. PBF-509 has also been shown to have neuroprotective effects, potentially preventing the development and progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBF-509 in lab experiments is its specificity for the protein it targets. This specificity allows for precise control over the signaling pathway being studied, potentially leading to more accurate and reliable results. However, one limitation of using PBF-509 is its potential toxicity, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are many potential future directions for the study of PBF-509. One area of interest is in the development of new cancer therapies, as PBF-509 has shown promise in inhibiting the growth and proliferation of cancer cells. Another area of interest is in the study of neurodegenerative diseases, as PBF-509 has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the potential advantages and limitations of using PBF-509 in lab experiments, as well as its potential toxicity in vivo.
Synthesemethoden
The synthesis of PBF-509 involves several steps, starting with the reaction of 2-phenyl-1,3-benzoxazole-5-carbonyl chloride with thiourea to produce 2-phenyl-1,3-benzoxazole-5-carbonylthiourea. This compound is then reacted with furan-2-carboxylic acid to produce PBF-509. The synthesis of PBF-509 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
PBF-509 has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as the protein targeted by PBF-509 has been implicated in the development and progression of certain types of cancer. PBF-509 has also been studied for its potential use in the treatment of neurodegenerative diseases, as well as in the study of infectious diseases.
Eigenschaften
Molekularformel |
C19H13N3O3S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-7-4-10-24-16)22-19(26)20-13-8-9-15-14(11-13)21-18(25-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,26) |
InChI-Schlüssel |
ZJBYMJSDTDTMKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)